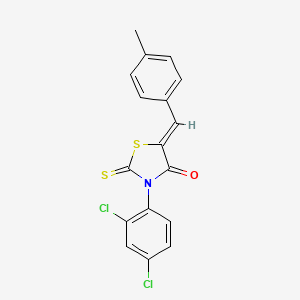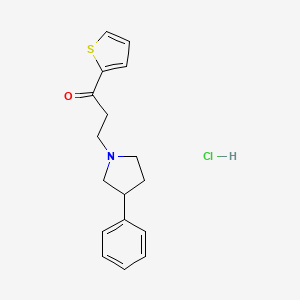
3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTF, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound has shown promising results in numerous studies, making it an attractive candidate for further research.
作用机制
The mechanism of action of 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its anticancer activity by inhibiting the NF-κB signaling pathway, which is involved in the regulation of cell survival, proliferation, and apoptosis. 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce reactive oxygen species (ROS) production, which can lead to oxidative stress and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth. Additionally, 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the expression of several genes involved in cancer cell survival and proliferation, such as Bcl-2, cyclin D1, and c-Myc.
实验室实验的优点和局限性
One of the main advantages of 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its potent anticancer activity against various cancer cell lines. Additionally, 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have low toxicity in normal cells, making it a potentially safe and effective anticancer agent. However, one of the limitations of 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate the synergistic effects of 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one with other anticancer agents, such as chemotherapy drugs or natural compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in vivo, which can help to optimize its dosing and administration. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one and to identify its molecular targets in cancer cells.
合成方法
3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized using various methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with 4-methylbenzaldehyde in the presence of a base, followed by cyclization with thiourea. Another method involves the reaction of 2,4-dichlorophenyl isothiocyanate with 4-methylbenzaldehyde in the presence of a catalyst, such as triethylamine or pyridine, followed by cyclization with thiourea.
科学研究应用
3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Several studies have shown that 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 3-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models.
属性
IUPAC Name |
(5Z)-3-(2,4-dichlorophenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS2/c1-10-2-4-11(5-3-10)8-15-16(21)20(17(22)23-15)14-7-6-12(18)9-13(14)19/h2-9H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKABJIWGQZFVSC-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol](/img/structure/B5157268.png)

![N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B5157276.png)
![1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone]](/img/structure/B5157286.png)

![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5157295.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5157302.png)
![3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone](/img/structure/B5157307.png)
![ethyl 4-amino-2-[(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5157310.png)

![4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5157327.png)
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5157332.png)
